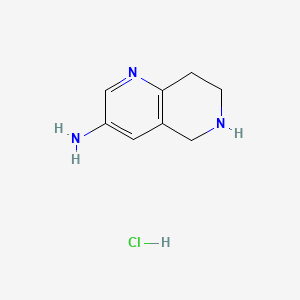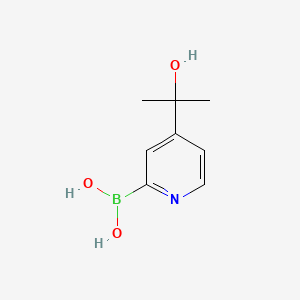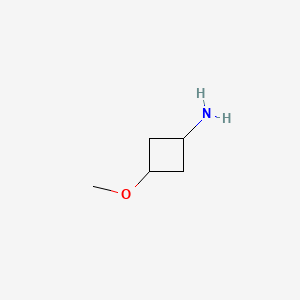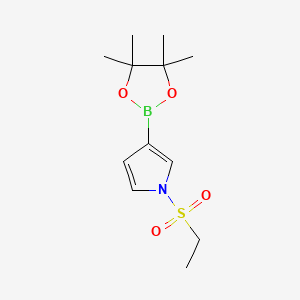
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 . It is of significant interest as a new class of HIV-1 replication inhibitors .
Synthesis Analysis
A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2 (1 H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride . The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can be represented by the InChI code: 1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H . The compound has a molecular weight of 185.65 g/mol .
Chemical Reactions Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 185.0719751 g/mol . The topological polar surface area of the compound is 50.9 Ų .
Applications De Recherche Scientifique
Anticancer Properties
The compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride has been noted for its potential anticancer properties. Research indicates that 1,6-naphthyridines are pharmacologically active and may play a role in cancer treatment due to their ability to inhibit the growth of cancer cells .
Anti-HIV Activity
This chemical is also associated with anti-HIV activity. Its structure allows it to interact with HIV-related proteins or enzymes, potentially inhibiting the virus’s ability to replicate and infect new cells .
Antimicrobial Effects
The antimicrobial applications of this compound are significant due to its ability to combat various microbial infections. This includes bacteria, viruses, and possibly other microorganisms .
Analgesic Effects
Studies have shown that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines exhibit pronounced analgesic effects. This suggests its use as a pain reliever in medical treatments .
Anti-inflammatory Properties
The compound’s anti-inflammatory properties are another area of interest. It may be used to reduce inflammation in various conditions, contributing to its versatility in pharmacological applications .
Antioxidant Activities
Lastly, the antioxidant activities of this compound suggest its potential in protecting cells from oxidative stress and damage caused by free radicals .
Safety And Hazards
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBECPQNAFQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743930 |
Source


|
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride | |
CAS RN |
1353101-01-5 |
Source


|
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)
![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)